Butyramide (CAS 541-35-5) is a four-carbon straight-chain primary aliphatic amide that serves as a critical building block in organic synthesis, pharmaceutical manufacturing, and advanced solvent formulation. Characterized by a melting point of 114–116 °C and a moderate aqueous solubility of approximately 163 g/L at 15 °C, it bridges the gap between highly polar, low-melting short-chain amides and highly lipophilic long-chain fatty amides [1]. Its distinct thermal profile and extended alkyl chain make it a preferred hydrogen bond donor (HBD) for formulating stable, room-temperature solid deep eutectic solvents (DESs) and a robust precursor in demanding biocatalytic pathways[2].
Substituting butyramide with shorter-chain analogs like acetamide (2C) or propionamide (3C) fundamentally compromises thermal stability, phase behavior, and chemical resilience in specialized applications. Acetamide and propionamide possess significantly lower melting points (~80–82 °C), rendering them incapable of forming the stable, solid-state deep eutectic solvents (DESs) required for high-temperature stability or room-temperature solid lubrication [1]. Furthermore, in biocatalytic environments, acetamide is highly susceptible to rapid enzymatic cleavage. Pseudomonas amidases hydrolyze acetamide at rates up to 50 times faster than butyramide, meaning generic substitution will lead to catastrophic precursor degradation and near-total yield loss in enzyme-mediated synthetic routes [2].
In biocatalytic environments utilizing Pseudomonas amidases, butyramide demonstrates exceptional stability compared to shorter-chain amides. Studies show that the rate of butyramide hydrolysis is only 2% to 3% of the rate of acetamide hydrolysis [1]. While acetamide is rapidly cleaved to acetic acid and ammonia, butyramide remains largely intact, making it a vastly superior choice for processes where the amide functional group must survive enzymatic exposure.
| Evidence Dimension | Relative rate of enzymatic hydrolysis (Pseudomonas amidase) |
| Target Compound Data | 2-3% relative hydrolysis rate |
| Comparator Or Baseline | Acetamide (100% relative hydrolysis rate) |
| Quantified Difference | 97-98% reduction in hydrolysis rate |
| Conditions | Pseudomonas amidase assay |
Buyers developing biocatalytic pathways must select butyramide over acetamide to prevent premature amide cleavage and ensure high precursor survival.
Butyramide's higher intrinsic melting point (114–116 °C) translates directly into the thermal properties of the deep eutectic solvents (DESs) it forms. When mixed with 1-butyl-3-methylimidazolium chloride ([BmimCl]) at a 1:4 ratio, the resulting[BmimCl]:butyramide DES has a melting point of 93.01 °C[1]. In contrast, the equivalent [BmimCl]:acetamide and [BmimCl]:propionamide DESs exhibit much lower melting points of 30.24 °C and 44.10 °C, respectively. This allows butyramide-based DESs to function as stable solids or semi-solids at room temperature.
| Evidence Dimension | Melting point of [BmimCl]:amide (1:4) DES |
| Target Compound Data | 93.01 °C |
| Comparator Or Baseline | [BmimCl]:acetamide (30.24 °C) and [BmimCl]:propionamide (44.10 °C) |
| Quantified Difference | +62.77 °C vs acetamide; +48.91 °C vs propionamide |
| Conditions | 1:4 molar ratio with [BmimCl] |
Formulators requiring solid or semi-solid DESs at room temperature for stable solid lubricants must procure butyramide rather than lower-melting analogs.
The alkyl chain length of the amide strictly controls the transport properties of alkylamide-lithium perchlorate DESs. Quasielastic Neutron Scattering (QENS) reveals that long-range jump diffusion is slowest in butyramide-based DESs compared to acetamide and propionamide [1]. This is due to butyramide's larger molecular size, mass, and enhanced complexation with lithium ions. Consequently, butyramide offers a more constrained, stable dynamical landscape, which is critical for modulating viscosity and ionic conductivity.
| Evidence Dimension | Long-range jump diffusion rate |
| Target Compound Data | Slowest diffusion (highest complexation/caging) |
| Comparator Or Baseline | Acetamide (fastest long-range jump diffusion) |
| Quantified Difference | Slower long-range mobility and enhanced lithium complexation |
| Conditions | Alkylamide-lithium perchlorate DES (78:22 molar ratio) |
For electrochemical energy storage, butyramide provides superior control over ionic mobility and viscosity compared to highly mobile acetamide.
Butyramide demonstrates significantly lower aqueous solubility than its shorter-chain counterparts, which is highly advantageous for phase-separation processes. At 15 °C, butyramide has a water solubility of approximately 163 g/L [1]. The solubility of aliphatic amides in water strictly decreases as the carbon chain length increases (Acetamide > Propionamide > Butyramide)[2]. This reduced solubility allows butyramide to partition differently in biphasic systems, reducing product loss in aqueous washes during synthesis.
| Evidence Dimension | Aqueous solubility trend |
| Target Compound Data | ~163 g/L at 15 °C |
| Comparator Or Baseline | Acetamide and Propionamide (higher solubility) |
| Quantified Difference | Strictly lower solubility than 2C and 3C amides |
| Conditions | Aqueous solution at constant temperature |
Chemists scaling up synthetic routes can leverage butyramide's lower water solubility to improve extraction yields and minimize product loss.
Directly leveraging its elevated melting point (93.01 °C in a 1:4 [BmimCl] DES), butyramide is the optimal hydrogen bond donor for creating solid and semi-solid lubricants. These DESs maintain structural integrity at room temperature and undergo predictable lubricated state transitions under tribo-thermal stress, outperforming liquid-state acetamide-based equivalents[1].
Due to its extreme resistance to Pseudomonas amidase hydrolysis—cleaving at only 2-3% the rate of acetamide—butyramide is the preferred aliphatic amide precursor in complex biocatalytic cascades. It ensures the amide functional group remains intact while other enzymatic transformations occur on the molecule[2].
Capitalizing on its enhanced lithium-ion complexation and slower long-range jump diffusion, butyramide is utilized in lithium perchlorate-based DES electrolytes. It provides precise control over ionic mobility and viscosity, which is critical for the stability and performance of next-generation rechargeable batteries[3].
Irritant